4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate
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Overview
Description
4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate is a complex organic compound that features a benzenesulfonate group and a hydrazinylidene moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate typically involves a multistep process. One common method includes the reaction of benzenesulfonic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactions using concentrated sulfuric acid. The process requires precise control of temperature and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzenesulfonates and hydrazine derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial enzymes. It forms hydrogen bonds with the active sites of these enzymes, thereby blocking their activity. This mechanism is particularly effective against enzymes involved in the synthesis of bacterial cell walls, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl acetate
- 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzoate
Uniqueness
Compared to similar compounds, 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate exhibits unique properties due to the presence of the benzenesulfonate group. This group enhances its solubility in water and its ability to form stable complexes with metal ions, which is advantageous in various chemical and biological applications .
Properties
Molecular Formula |
C14H13N3O3S2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C14H13N3O3S2/c15-14(21)17-16-10-11-6-8-12(9-7-11)20-22(18,19)13-4-2-1-3-5-13/h1-10H,(H3,15,17,21)/b16-10+ |
InChI Key |
SGMIYSZTPUEVIP-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=S)N |
Origin of Product |
United States |
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